

# An In-depth Technical Guide to the Characterization of 4-(p-Methoxyphenyl)cyclohexanone

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## Compound of Interest

**Compound Name:** 4-(4-Methoxyphenyl)cyclohexanone

**Cat. No.:** B1589243

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## Abstract

4-(p-Methoxyphenyl)cyclohexanone is a valuable substituted cyclohexanone derivative that serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.<sup>[1]</sup> Its structural features—a cyclohexanone ring providing a conformational scaffold and a methoxyphenyl group influencing electronic properties and potential biological interactions—make its precise characterization essential for quality control, reaction monitoring, and regulatory compliance in drug development and chemical research. This guide provides a comprehensive overview of the essential analytical techniques employed to confirm the identity, purity, and structure of 4-(p-Methoxyphenyl)cyclohexanone, grounded in established scientific principles and methodologies.

## Introduction and Physicochemical Properties

4-(p-Methoxyphenyl)cyclohexanone, with the chemical formula  $C_{13}H_{16}O_2$ , is an organic compound featuring a cyclohexanone core substituted at the 4-position with a 4-methoxyphenyl (anisyl) group.<sup>[2]</sup> This structure is a common motif in medicinal chemistry, and understanding its fundamental properties is the first step in its characterization.

Table 1: Physicochemical Properties of 4-(p-Methoxyphenyl)cyclohexanone

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>2</sub>	[2]
Molecular Weight	204.26 g/mol	[2][3]
Appearance	Typically a solid at room temperature	General Knowledge
Boiling Point	~358.1 °C (Predicted)	[4]
Density	~1.121 g/cm <sup>3</sup> (Predicted)	[4]
CAS Number	5309-16-0	[2]

## Synthesis and Purification Overview

The synthesis of 4-(p-Methoxyphenyl)cyclohexanone is a critical precursor to its characterization. A common and effective method involves the oxidation of the corresponding alcohol, 4-(p-Methoxyphenyl)cyclohexanol. This precursor is typically generated through the catalytic hydrogenation of 4-(p-Methoxyphenyl)phenol.[1]

The oxidation step is crucial for yielding the target ketone. While various oxidizing agents can be employed, modern, greener approaches often utilize oxygen-containing gases in the presence of a catalytic system to ensure high yield and minimize toxic byproducts.[1]



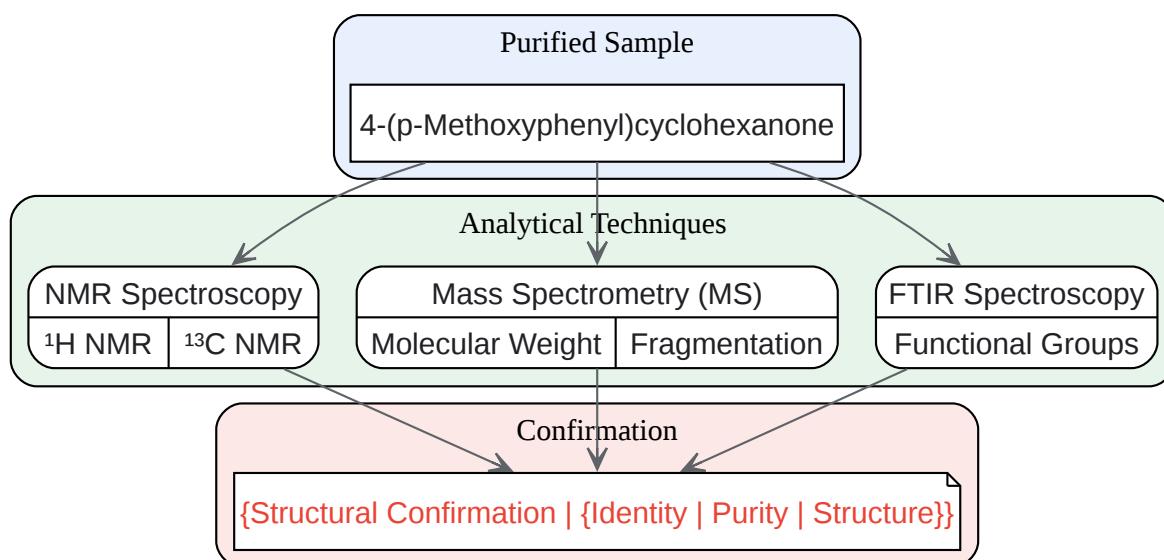
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Caption: General synthesis workflow for 4-(p-Methoxyphenyl)cyclohexanone.

Post-synthesis, purification is paramount. Recrystallization from a suitable solvent system, such as ether and a nonpolar solvent like hexanes, is a standard method to obtain the compound in high purity, which is a prerequisite for accurate analytical characterization.[5]

## Core Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of 4-(p-Methoxyphenyl)cyclohexanone. Each technique provides a unique piece of structural information, and together, they form a self-validating system.



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Caption: Integrated workflow for the analytical characterization of the target compound.

## Spectroscopic Elucidation

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for NMR Sample Preparation and Acquisition:

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.[6]

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Employ a standard single-pulse sequence. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]
- $^{13}\text{C}$  NMR Acquisition: Use a proton-decoupled pulse program. A higher number of scans (1024 or more) is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.[6]
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

#### Expected Spectral Data:

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (-OCH<sub>3</sub>) protons, and the aliphatic protons of the cyclohexanone ring. The aromatic region will likely show two doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm. The cyclohexanone protons will appear as complex multiplets in the aliphatic region.
- $^{13}\text{C}$  NMR: The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show unique signals for each carbon atom in a different chemical environment. Key signals include the carbonyl carbon (C=O) of the cyclohexanone ring (typically  $\delta > 200$  ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the cyclohexyl ring.

Table 2: Representative  $^{13}\text{C}$  NMR Chemical Shifts for Substituted Cyclohexanones

Carbon Environment	Typical Chemical Shift ( $\delta$ , ppm)	Reference
Carbonyl (C=O)	208 - 212	[7]
Quaternary Aromatic (C-O)	158 - 160	[8]
Aromatic (CH)	114 - 130	[8]
Methoxy (-OCH <sub>3</sub> )	~55.1	[8]
Cyclohexyl (CH)	25 - 50	[7]
Cyclohexyl (CH <sub>2</sub> )	25 - 50	[7]

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data from similar structures is used for prediction.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[9]

Protocol for ATR-FTIR Analysis:

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is needed. [9]
- Data Acquisition: Ensure firm and even contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm<sup>-1</sup>.
- Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Expected Spectral Data: The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 3: Key FTIR Absorption Bands for 4-(p-Methoxyphenyl)cyclohexanone

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type	Reference
C=O (Ketone)	1700 - 1720	Strong, Sharp Stretch	[10][11]
C-H (Aromatic)	3000 - 3100	Stretch	General
C-H (Aliphatic)	2850 - 3000	Stretch	[12]
C=C (Aromatic)	1580 - 1610	Stretch	[13]
C-O (Aryl Ether)	1230 - 1270 (asymmetric)	Strong Stretch	General
C-O (Aryl Ether)	1020 - 1050 (symmetric)	Stretch	General

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch, confirming the presence of the cyclohexanone moiety.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Protocol for Mass Spectrometry Analysis:

- **Sample Introduction:** The sample can be introduced via various methods, including Direct Infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method that generates a molecular ion and a series of characteristic fragment ions.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Expected Spectral Data:

- Molecular Ion ( $M^{+\bullet}$ ): A peak corresponding to the molecular weight of the compound ( $m/z = 204.26$ ) should be observed.
- Fragmentation Pattern: The molecule will fragment in a predictable manner. Key fragments for similar structures often arise from the loss of small, stable molecules or radicals. For instance, fragmentation of the related compound 2-(4-Methoxybenzylidene)cyclohexanone shows significant ions at  $m/z$  135 (4-methoxybenzylidene cation) and  $m/z$  121 (4-methoxyphenyl cation), which are indicative of the methoxyphenyl moiety.[14]

## Safety and Handling

As a laboratory chemical, 4-(p-Methoxyphenyl)cyclohexanone requires careful handling. While specific data for this exact compound is limited, related cyclohexanones are classified with potential hazards.[15][16]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[15][17]
- Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[17]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

## Conclusion

The comprehensive characterization of 4-(p-Methoxyphenyl)cyclohexanone is achieved through the synergistic application of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. This orthogonal approach ensures the unambiguous confirmation of the compound's chemical structure, identity, and purity. The protocols and expected data outlined in this guide serve as a robust framework for researchers and scientists in the fields of chemical synthesis and drug development, ensuring the quality and integrity of this important chemical intermediate.

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